molecular formula C20H28N4O B126555 Terguride CAS No. 37686-84-3

Terguride

Cat. No.: B126555
CAS No.: 37686-84-3
M. Wt: 340.5 g/mol
InChI Key: JOAHPSVPXZTVEP-YXJHDRRASA-N
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Mechanism of Action

Target of Action

Terguride is an ergot alkaloid derivative that primarily targets the dopamine D2 receptor and the serotonin 5-HT2A and 5-HT2B receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and endocrine regulation .

Mode of Action

This compound acts as an agonist of the dopamine D2 receptor and as an antagonist of the serotonin 5-HT2A and 5-HT2B receptors . As a D2 receptor agonist, it stimulates the receptor, mimicking the action of dopamine. As an antagonist of the 5-HT2A and 5-HT2B receptors, it blocks the action of serotonin on these receptors .

Biochemical Pathways

These include pathways related to mood regulation, cognition, and endocrine regulation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy volunteers. Following intravenous injection, plasma this compound levels declined biphasically, with half-lives of 0.2 and 1.5 hours. The total clearance was 17 ml·min−1·kg−1. The oral bioavailability of this compound over all doses was about 20% .

Result of Action

The molecular and cellular effects of this compound’s action are related to its interaction with its target receptors. As a D2 receptor agonist, it can stimulate dopamine-mediated responses. As an antagonist of the 5-HT2A and 5-HT2B receptors, it can inhibit serotonin-mediated responses . For example, this compound is used as a prolactin inhibitor in the treatment of hyperprolactinemia (high prolactin levels) in Japan .

Action Environment

Future research is needed to better understand how environmental factors specifically influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Terguride interacts with dopamine and serotonin receptors, exhibiting a profile of action that characterizes the compound as a dopamine partial agonist . It also has potent 5-HT (2) receptor antagonist qualities .

Cellular Effects

This compound has been shown to have antiproliferative effects on hepatic stellate cells (HSCs) in vitro . These cells are considered to be of vital importance in the pathogenesis of liver fibrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dopamine and serotonin receptors. As a partial dopamine agonist and a potent 5-HT (2) receptor antagonist, this compound can influence cell signaling pathways related to these receptors .

Temporal Effects in Laboratory Settings

In a study using the carbon tetrachloride (CCL (4)) hepatic fibrosis rat model, daily administration of this compound did not prevent the development of liver fibrosis . This suggests that the effects of this compound may vary over time and under different conditions .

Dosage Effects in Animal Models

The effects of this compound on liver fibrosis in rats were evaluated at a specific dosage in combination with CCL (4) . The study did not find significant differences in various parameters between rats treated with this compound and those given only CCL (4) .

Metabolic Pathways

Given its interactions with dopamine and serotonin receptors, it is likely that this compound influences pathways related to these neurotransmitters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Terguride is synthesized through a series of chemical reactions starting from ergoline derivatives. The key steps involve the formation of the ergoline core structure, followed by functionalization to introduce the necessary substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Properties

IUPAC Name

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAHPSVPXZTVEP-YXJHDRRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37686-85-4 (maleate[1:1])
Record name Terguride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045809
Record name Terguride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37686-84-3
Record name Terguride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37686-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terguride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terguride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Terguride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terguride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.732
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Record name TERGURIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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